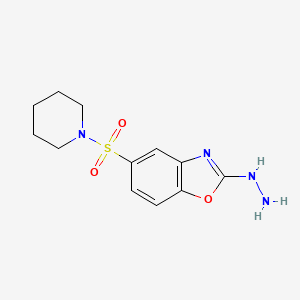
2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinyl group, a piperidine sulfonyl group, and a benzoxazole ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminobenzoxazole with piperidine-1-sulfonyl chloride to form an intermediate product. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.
化学反应分析
Types of Reactions
2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
科学研究应用
2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The benzoxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
2-Hydrazinyl-5-(piperidine-1-sulfonyl)pyridine: Similar structure but with a pyridine ring instead of a benzoxazole ring.
2-Hydrazinyl-5-(morpholine-1-sulfonyl)-1,3-benzoxazole: Contains a morpholine sulfonyl group instead of a piperidine sulfonyl group.
Uniqueness
2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the benzoxazole ring distinguishes it from similar compounds, potentially offering different biological activities and applications.
属性
分子式 |
C12H16N4O3S |
|---|---|
分子量 |
296.35 g/mol |
IUPAC 名称 |
(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
InChI |
InChI=1S/C12H16N4O3S/c13-15-12-14-10-8-9(4-5-11(10)19-12)20(17,18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,13H2,(H,14,15) |
InChI 键 |
QMPJOZLHPKOIKR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


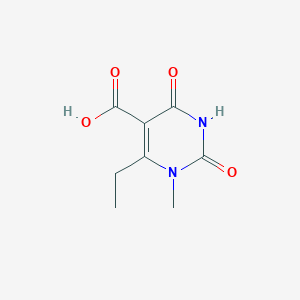
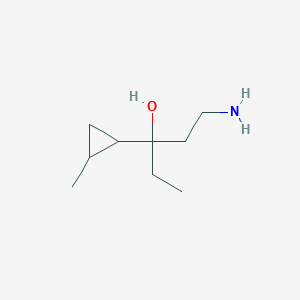

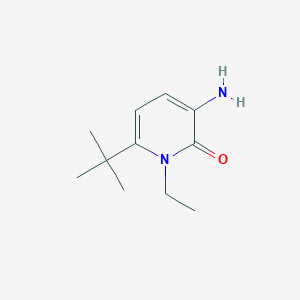
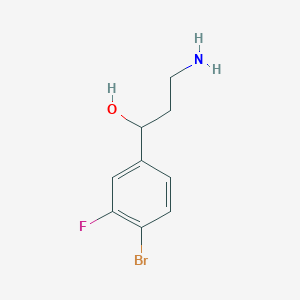
![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)
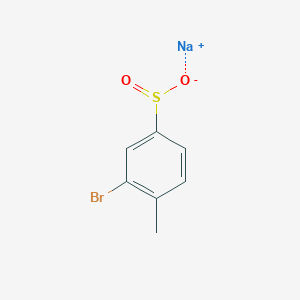
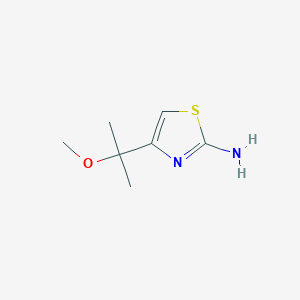
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)
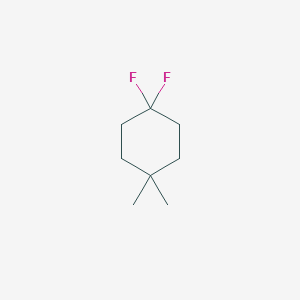

![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)

